molecular formula C22H22O4 B11153016 4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one

Cat. No.: B11153016
M. Wt: 350.4 g/mol
InChI Key: CQDDXHNVVWDJTI-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a chromen-2-one core with various substituents that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the introduction of the 3-methyl-2-butenyl group through an etherification reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biological processes.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives, altering its biological activity.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s antioxidant properties make it a subject of study in cellular biology for its potential protective effects against oxidative stress.

    Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new pharmaceuticals and as a component in cosmetic formulations for its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.

    Enzyme Inhibition: It inhibits enzymes such as tyrosinase, which is involved in melanin production, making it useful in skin-whitening products.

    Signal Transduction: The compound can modulate signaling pathways involved in inflammation and cancer cell proliferation, such as the NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one is unique due to its specific combination of substituents, which confer a distinct set of biological activities and chemical reactivity

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-8-methyl-7-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C22H22O4/c1-14(2)11-12-25-20-10-9-18-19(13-21(23)26-22(18)15(20)3)16-5-7-17(24-4)8-6-16/h5-11,13H,12H2,1-4H3

InChI Key

CQDDXHNVVWDJTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC=C(C)C

Origin of Product

United States

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